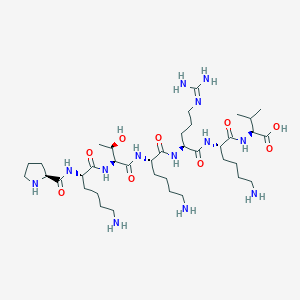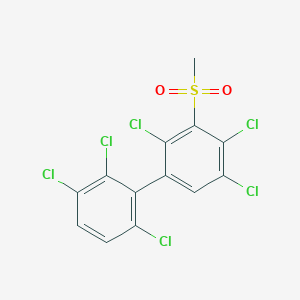
2,2',3',4,5,6'-Hexachloro-3-(methanesulfonyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a methanesulfonyl group, making it a subject of study in environmental chemistry, toxicology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Applications De Recherche Scientifique
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its role as a pollutant.
Toxicology: Investigated for its toxic effects on living organisms, including its potential as an endocrine disruptor.
Industrial Applications: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Biological Studies: Examined for its interactions with biological systems, including its effects on enzyme activity and cellular processes.
Mécanisme D'action
The mechanism of action of 2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate or inhibit specific enzymes and receptors, disrupting normal cellular functions. It may also interfere with hormone signaling pathways, leading to endocrine disruption. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polychlorinated Biphenyls (PCBs): A group of related compounds with varying degrees of chlorination.
Chlorinated Diphenyl Ethers: Compounds with similar structures but different functional groups.
Methanesulfonyl Chloride Derivatives: Compounds with the methanesulfonyl group attached to different aromatic systems.
Uniqueness
2,2’,3’,4,5,6’-Hexachloro-3-(methanesulfonyl)-1,1’-biphenyl is unique due to its specific arrangement of chlorine atoms and the presence of the methanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
167875-10-7 |
|---|---|
Formule moléculaire |
C13H6Cl6O2S |
Poids moléculaire |
439.0 g/mol |
Nom IUPAC |
1,2,4-trichloro-3-methylsulfonyl-5-(2,3,6-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)13-10(17)5(4-8(16)12(13)19)9-6(14)2-3-7(15)11(9)18/h2-4H,1H3 |
Clé InChI |
ZVOBSXWJTZGRES-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=CC(=C1Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
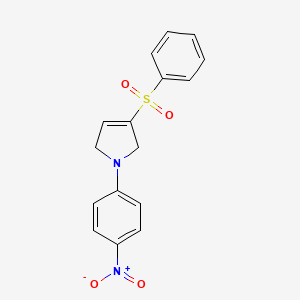
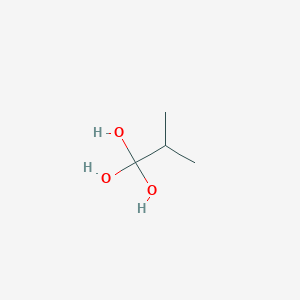
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)
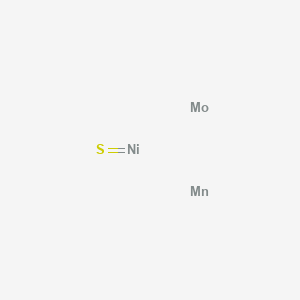
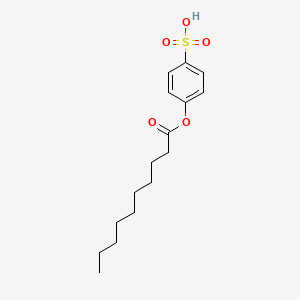
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
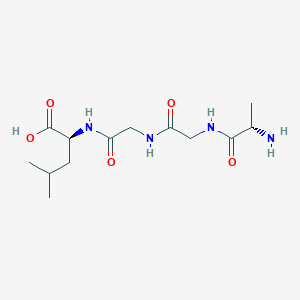
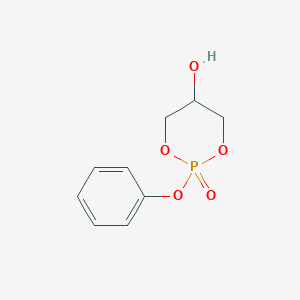
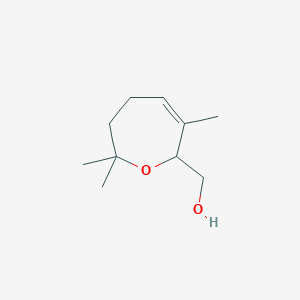
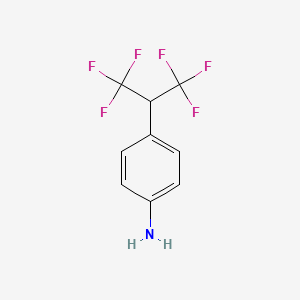
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
